HAV 3C proteinase-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C26H14N2O3 |

|---|---|

Molecular Weight |

402.4 g/mol |

IUPAC Name |

12-(3-nitrophenyl)-2-azapentacyclo[11.8.0.03,11.04,9.016,21]henicosa-1,3(11),4,6,8,12,14,16,18,20-decaen-10-one |

InChI |

InChI=1S/C26H14N2O3/c29-26-20-11-4-3-10-19(20)25-23(26)22(16-7-5-8-17(14-16)28(30)31)21-13-12-15-6-1-2-9-18(15)24(21)27-25/h1-14H |

InChI Key |

BPYNVKCQJPFNBU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C(C4=C(C5=CC=CC=C5C4=O)N=C32)C6=CC(=CC=C6)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of Novel Hepatitis A Virus 3C Proteinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of inhibitors targeting the Hepatitis A Virus (HAV) 3C proteinase (3Cpro), a critical enzyme for viral replication. As no specific inhibitor with the designation "HAV 3C proteinase-IN-1" is prominently described in the scientific literature, this document focuses on two well-characterized inhibitors: Z10325150 , identified through in silico screening, and the mechanism-based irreversible inhibitor, N-benzyloxycarbonyl-L-serine β-lactone .

Introduction: The Role of HAV 3C Proteinase as a Therapeutic Target

Hepatitis A virus is a picornavirus that causes acute hepatitis. The viral genome is translated into a single large polyprotein, which is subsequently cleaved by the viral 3C proteinase into mature structural and non-structural proteins.[1] This proteolytic processing is essential for the viral life cycle, making the HAV 3C proteinase an attractive target for the development of antiviral therapeutics.[1] HAV 3Cpro is a cysteine protease, and its inhibition can disrupt viral replication.[1]

Compound 1: Z10325150 - An In Silico-Discovered HAV 3C Protease Inhibitor

Z10325150 was identified as a potential inhibitor of HAV 3C protease through a comprehensive in silico screening of a large compound library.[1][2][3] This approach leverages computational methods to predict the binding of small molecules to the active site of the target enzyme.

Data Presentation: In Vitro Efficacy of Z10325150

The inhibitory activity of Z10325150 against HAV replication has been evaluated in cell-based assays. The quantitative data from these studies are summarized in the table below.

| Assay | HAV Genotype | Cell Line | Inhibitory Effect | Concentration | Reference |

| Subgenomic Replicon Luciferase Assay | IB | HuhT7 | 47% reduction in replication | Not Specified | [1][2][4] |

| Real-Time RT-PCR | IIIA (HA11-1299) | Huh7 | 36% reduction in replication | Not Specified | [1][2][4] |

| Combination Therapy (with Favipiravir) - Subgenomic Replicon | IB | HuhT7 | 64% reduction in replication | Not Specified | [1][2] |

| Combination Therapy (with Favipiravir) - Viral Replication | IIIA (HA11-1299) | Huh7 | 48% reduction in replication | Not Specified | [1][2] |

| Cytotoxicity | Not Applicable | Human hepatoma cells | No cytotoxic effects | 100 µg/mL | [1][4] |

Experimental Protocols

In Silico Screening and Molecular Docking:

The discovery of Z10325150 involved the virtual screening of an antiviral library containing 25,000 compounds using the Schrödinger Glide program.[1][4] The X-ray crystal structure of HAV 3C protease was used as the target for docking simulations to identify compounds with favorable binding interactions within the enzyme's active site.[1]

HAV Subgenomic Replicon Luciferase Assay:

-

HuhT7 cells were transfected with an HAV genotype IB subgenomic replicon construct containing a luciferase reporter gene.

-

24 hours post-transfection, the cells were treated with the test compound (Z10325150).

-

After 48 hours of treatment (72 hours post-transfection), luciferase activity was measured to determine the extent of replicon replication.[2]

HAV Replication Assay (Real-Time RT-PCR):

-

Huh7 cells were infected with HAV genotype IIIA HA11-1299.

-

Following infection, the cells were treated with Z10325150 for 72 hours.

-

Total RNA was extracted from the cells, and the levels of HAV RNA were quantified using real-time reverse transcription-polymerase chain reaction (RT-PCR). Actin mRNA was used as an internal control for normalization.[2]

Mandatory Visualization

Caption: Workflow for the discovery and validation of Z10325150.

Compound 2: N-benzyloxycarbonyl-L-serine β-lactone - A Mechanism-Based Irreversible Inhibitor

N-benzyloxycarbonyl-L-serine β-lactone (N-Cbz-L-serine β-lactone) is a potent, irreversible inhibitor of the HAV 3C proteinase.[5] Its design is based on a reactive β-lactone motif that covalently modifies the active site cysteine of the enzyme.

Data Presentation: Kinetic Parameters of N-Cbz-L-serine β-lactone

The inhibitory kinetics of N-Cbz-L-serine β-lactone and its enantiomer have been thoroughly characterized.

| Compound | Inhibition Type | k_inact (min⁻¹) | K_I (M) | k_inact / K_I (M⁻¹min⁻¹) | Reference |

| N-Cbz-L -serine β-lactone | Irreversible | 0.70 | 1.84 x 10⁻⁴ | 3800 | [5][6] |

| N-Cbz-D -serine β-lactone | Reversible (Competitive) | Not Applicable | 1.50 x 10⁻⁶ | Not Applicable | [5][6] |

Experimental Protocols

Synthesis of N-Cbz-L-serine β-lactone:

N-Cbz-L-serine β-lactone is synthesized from commercially available N-Cbz-L-serine via a Mitsunobu cyclization.[7]

-

To a solution of triphenylphosphine (B44618) in anhydrous tetrahydrofuran (B95107) at -78°C under an argon atmosphere, diethyl azodicarboxylate (DEAD) is added dropwise.

-

A solution of N-Cbz-L-serine in tetrahydrofuran is then added to the reaction mixture.

-

The reaction is allowed to slowly warm to room temperature.

-

The product is purified by column chromatography on silica (B1680970) gel.

HAV 3C Proteinase Inhibition Assay (Fluorometric):

The activity of the HAV 3C proteinase and its inhibition can be monitored using a continuous fluorometric assay.[7]

-

The assay is performed at an enzyme concentration of 0.1 µM.

-

A fluorogenic peptide substrate, such as Dabcyl-GLRTQSFS-Edans, is used. Cleavage of the substrate by the enzyme results in an increase in fluorescence.

-

The inhibitor is pre-incubated with the enzyme, and the reaction is initiated by the addition of the substrate.

-

The rate of fluorescence increase is monitored to determine the enzyme activity. For irreversible inhibitors, the rate will decrease over time as the enzyme is inactivated.

Mandatory Visualization

Caption: Mechanism of irreversible inhibition of HAV 3C protease.

References

- 1. Evaluation of Potential Anti-Hepatitis A Virus 3C Protease Inhibitors Using Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of Potential Anti-Hepatitis A Virus 3C Protease Inhibitors Using Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Beta-lactones as a new class of cysteine proteinase inhibitors: inhibition of hepatitis A virus 3C proteinase by N-Cbz-serine beta-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Dual Modes of Modification of Hepatitis A Virus 3C Protease by a Serine-derived β-Lactone: Selective Crystallization and Formation of a Functional Catalytic Triad in the Active Site - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Putative Hepatitis A Virus 3C Proteinase Inhibitor: HAV 3C proteinase-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, theoretical inhibitory activity, and relevant experimental methodologies related to the putative Hepatitis A Virus (HAV) 3C proteinase inhibitor, HAV 3C proteinase-IN-1. This document is intended to serve as a resource for researchers engaged in the discovery and development of antiviral therapeutics targeting HAV.

Introduction to HAV 3C Proteinase as a Drug Target

Hepatitis A virus (HAV), a member of the Picornaviridae family, is the causative agent of acute hepatitis. The viral genome is translated into a single large polyprotein that is subsequently cleaved by the viral 3C proteinase (3Cpro) to yield mature structural and non-structural proteins essential for viral replication. The critical role of 3Cpro in the viral life cycle makes it an attractive target for the development of antiviral drugs. Inhibition of this enzyme is expected to disrupt viral replication and, consequently, halt the progression of the infection.

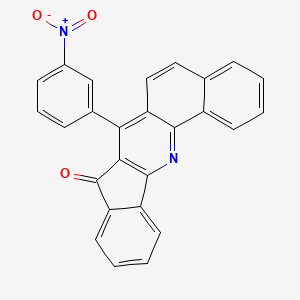

Chemical Structure of this compound

This compound is a fused quinoline (B57606) derivative identified as a potential inhibitor of HAV 3C proteinase through in silico studies.[1][2]

Table 1: Chemical Properties of this compound

| Property | Value |

| IUPAC Name | 11-(3-nitrophenyl)-8H-benzo[a]furo[2,3-c]phenazin-8-one |

| Molecular Formula | C₂₆H₁₄N₂O₃ |

| SMILES | O=C1c2ccccc2-c2nc3c(ccc4ccccc34)c(c12)-c1cccc(c1)N(=O)=O |

Putative Inhibitory Activity (Theoretical)

The inhibitory potential of this compound has been evaluated through molecular docking studies.[1][2] These computational analyses predict a strong interaction between the inhibitor and the active site of the HAV 3C proteinase.

Table 2: Theoretical Interaction Data for this compound

| Parameter | Value | Method | Reference |

| Interaction Energy | -134.2 kJ mol⁻¹ | Molecular Docking | [1][2] |

Note: Experimental validation of the inhibitory activity (e.g., IC₅₀, Kᵢ) of this compound has not been reported in the cited literature. The provided interaction energy is a theoretical value from computational modeling.

For the purpose of comparison, Table 3 presents experimentally determined inhibitory data for other reported inhibitors of HAV 3C proteinase.

Table 3: Experimentally Determined Inhibitory Activity of Other HAV 3C Proteinase Inhibitors

| Inhibitor Class | Compound | IC₅₀ | Kᵢ | Reference |

| Heteroaromatic Ester | Pyridinyl thiophene (B33073) ester | 0.5 µM | - | [3] |

| Heteroaromatic Ester | Furan-containing ester | - | 120-240 nM | [3] |

| β-lactone | Reversible inhibitor | - | 9 µM | [3] |

Experimental Protocols

This section details the methodologies for the synthesis of this compound and a general protocol for assessing the inhibitory activity of compounds against HAV 3C proteinase.

Synthesis of this compound (Fused Quinoline Derivative)

The synthesis of the fused quinoline derivative, this compound, is achieved through a one-pot, multi-component reaction.[1][2]

Materials:

-

1-carboxymethyl-2,3-dimethylimidazolium iodide ([cmdmim]I) ionic liquid (catalyst)

Procedure:

-

A mixture of 2-hydroxy-1,4-naphthoquinone (1 mmol), o-phenylenediamine (1 mmol), 3-nitrobenzaldehyde (1 mmol), and indole (1 mmol) is prepared.

-

1-carboxymethyl-2,3-dimethylimidazolium iodide ([cmdmim]I) is added as a catalyst.

-

The reaction mixture is stirred under reflux conditions.

-

The reaction progress is monitored, with reported completion in approximately 12 minutes, yielding the fused quinoline product with high efficiency.[1][2]

In Vitro HAV 3C Proteinase Inhibition Assay (General Protocol)

A common method to assess the inhibitory activity of compounds against HAV 3C proteinase is through a Fluorescence Resonance Energy Transfer (FRET)-based assay. This protocol is a generalized representation based on commonly used techniques.

Materials:

-

Recombinant purified HAV 3C proteinase

-

FRET-based peptide substrate containing the 3Cpro cleavage sequence flanked by a fluorophore and a quencher (e.g., EDANS and DABCYL).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 5 mM DTT)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare a solution of the FRET peptide substrate in the assay buffer.

-

Serially dilute the test compound (this compound) to various concentrations.

-

In the wells of a 96-well plate, add the assay buffer, the test compound dilutions, and the recombinant HAV 3C proteinase.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

-

Initiate the enzymatic reaction by adding the FRET peptide substrate to each well.

-

Immediately measure the fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths for the fluorophore-quencher pair.

-

The rate of substrate cleavage is determined by the increase in fluorescence signal as the fluorophore and quencher are separated.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control reaction without the inhibitor.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Logical Workflow for Inhibitor Screening and Validation

The following diagram illustrates a typical workflow for the identification and validation of novel viral protease inhibitors, a process that would be applicable to the characterization of this compound.

Caption: A logical workflow for the discovery and validation of HAV 3C proteinase inhibitors.

HAV Polyprotein Processing by 3C Proteinase

This diagram illustrates the crucial role of the 3C proteinase in cleaving the viral polyprotein, a process that is targeted by inhibitors like this compound.

Caption: Schematic of HAV polyprotein processing by 3C proteinase and its inhibition.

Conclusion

This compound represents a promising starting point for the development of novel anti-HAV therapeutics based on a fused quinoline scaffold. While its inhibitory activity is currently supported by strong in silico evidence, further experimental validation is crucial to ascertain its true potential. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of this and other potential HAV 3C proteinase inhibitors. The data presented herein, in conjunction with the provided methodologies, are intended to facilitate future research and development efforts in the field of antiviral drug discovery.

References

- 1. Synthesis, delivery, and molecular docking of fused quinolines as inhibitor of Hepatitis A virus 3C proteinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Heteroaromatic ester inhibitors of hepatitis A virus 3C proteinase: Evaluation of mode of action - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of Hepatitis A Virus 3C Proteinase Binding to Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies used to model the binding of inhibitors to the Hepatitis A Virus (HAV) 3C proteinase (3Cpro). HAV 3Cpro is a cysteine protease essential for the viral life cycle, making it a prime target for antiviral drug development.[1][2][3][4][5] This document details the experimental protocols for molecular docking and molecular dynamics simulations, presents quantitative data for inhibitor binding, and visualizes the intricate workflows and biological pathways involved.

Introduction to HAV 3C Proteinase and Its Inhibition

Hepatitis A virus, a member of the Picornaviridae family, possesses a single-stranded RNA genome that is translated into a large polyprotein.[2][3] The viral 3C proteinase is responsible for the proteolytic cleavage of this polyprotein into mature structural and non-structural proteins, a process critical for viral replication.[2][3][4] The catalytic triad (B1167595) of HAV 3Cpro, typically involving a cysteine, histidine, and a third residue, carries out this function and represents a key target for the design of specific inhibitors.[5][6] In silico modeling plays a crucial role in identifying and optimizing potential inhibitors by predicting their binding affinity and mechanism of action at an atomic level.

Quantitative Data on Inhibitor Binding

The following table summarizes the quantitative data obtained from in silico and in vitro studies of inhibitors targeting HAV 3C proteinase. The compound Z10325150 has been identified as a promising inhibitor through virtual screening.[7][8][9]

| Inhibitor | Method | Software | Binding Affinity/Metric | Value | Key Interacting Residues | Reference |

| Z10325150 | Molecular Docking | Schrodinger Glide | Docking Score | -7.488 kcal/mol | His145 | [7] |

| Z10325150 | In vitro Assay | - | % Inhibition (Genotype IB) | 47% at 100 µg/mL | - | [7][8] |

| Z10325150 | In vitro Assay | - | % Inhibition (Genotype IIIA) | 36% at 100 µg/mL | - | [7][8] |

| Halopyridinyl Esters | Enzyme Inhibition Assay | - | Kic | 120–240 nM | S1-binding pocket | [10] |

Experimental Protocols for In Silico Modeling

This section provides detailed methodologies for the key in silico experiments used to model the binding of inhibitors to HAV 3C proteinase.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

3.1.1. Protocol using Schrödinger Glide

-

Receptor Preparation:

-

Obtain the crystal structure of HAV 3C proteinase from the Protein Data Bank (PDB ID: 1HAV).[6][11][12]

-

Utilize the Protein Preparation Wizard in Maestro (Schrödinger Suite) to:

-

Add hydrogen atoms.

-

Assign correct bond orders.

-

Optimize hydrogen bond networks.

-

Perform a restrained energy minimization using the OPLS force field.

-

-

-

Ligand Preparation:

-

The 3D structure of the inhibitor (e.g., Z10325150) is prepared using LigPrep.

-

This involves generating possible ionization states at a target pH, stereoisomers, and tautomers, followed by an energy minimization.

-

-

Receptor Grid Generation:

-

A grid box is defined around the active site of the 3C proteinase. The center of the grid is typically defined by selecting the catalytic triad residues (e.g., Cys172, His44).[7]

-

-

Ligand Docking:

3.1.2. Protocol using AutoDock

-

Receptor and Ligand Preparation:

-

Prepare the PDB file of HAV 3C proteinase by removing water molecules and adding polar hydrogens using AutoDockTools (ADT).

-

Prepare the ligand file by detecting rotatable bonds.

-

Save both receptor and ligand files in the PDBQT format.[15]

-

-

Grid Parameter Setup:

-

Define a grid box encompassing the active site of the proteinase using ADT. The grid parameters include the center coordinates and the dimensions of the box.[16]

-

-

Docking Parameter Setup:

-

Set the docking parameters using a genetic algorithm (e.g., Lamarckian Genetic Algorithm).[16]

-

-

Running the Docking Simulation:

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the binding event.

3.2.1. Generalized Protocol using GROMACS

-

System Preparation:

-

The initial coordinates for the HAV 3C proteinase-inhibitor complex are taken from the best-ranked docking pose.

-

Choose a suitable force field (e.g., CHARMM36, AMBER).

-

Generate the topology files for both the protein and the ligand. Ligand parameterization can be performed using servers like CGenFF or the antechamber module of AmberTools.[19]

-

-

Solvation and Ionization:

-

Place the complex in a periodic boundary box of appropriate shape (e.g., cubic, dodecahedron).

-

Solvate the box with a pre-equilibrated water model (e.g., TIP3P).

-

Add ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological salt concentration.[20]

-

-

Energy Minimization:

-

Perform energy minimization of the system to remove steric clashes. This is typically done using the steepest descent algorithm.

-

-

Equilibration:

-

Conduct a two-phase equilibration:

-

NVT (constant Number of particles, Volume, and Temperature): Heat the system to the desired temperature (e.g., 300 K) while restraining the protein and ligand heavy atoms.

-

NPT (constant Number of particles, Pressure, and Temperature): Equilibrate the pressure of the system while maintaining the temperature. The restraints on the protein and ligand are gradually released.[21]

-

-

-

Production MD:

-

Run the production simulation for a desired length of time (e.g., 100 ns) without any restraints. Save the trajectory and energy files for analysis.

-

Binding Free Energy Calculation (MM/PBSA and MM/GBSA)

These methods are used to estimate the binding free energy from the MD simulation trajectory.

3.3.1. Generalized Protocol using AMBER (MMPBSA.py)

-

Trajectory Preparation:

-

Use a subset of snapshots from the production MD trajectory. It is important to ensure that the simulation has reached equilibrium.

-

-

Topology File Preparation:

-

Create separate topology files for the complex, the receptor (protein), and the ligand.

-

-

Running MMPBSA.py:

Visualizations of Pathways and Workflows

HAV Replication Cycle and 3C Proteinase Action

The following diagram illustrates the role of the 3C proteinase in the Hepatitis A virus replication cycle.

In Silico Drug Discovery Workflow for HAV 3C Proteinase Inhibitors

This diagram outlines the computational workflow for identifying and evaluating potential inhibitors of HAV 3C proteinase.

Conclusion

In silico modeling provides a powerful and efficient framework for the discovery and development of novel inhibitors against HAV 3C proteinase. The combination of molecular docking for high-throughput screening and molecular dynamics simulations for detailed binding analysis allows for the accurate prediction of ligand binding and the elucidation of inhibition mechanisms. The methodologies and data presented in this guide serve as a valuable resource for researchers dedicated to combating Hepatitis A through structure-based drug design.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Hepatitis A virus proteinase 3C binding to viral RNA: correlation with substrate binding and enzyme dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hepatitis A: Viral Structure, Classification, Life Cycle, Clinical Symptoms, Diagnosis Error, and Vaccination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The refined crystal structure of the 3C gene product from hepatitis A virus: specific proteinase activity and RNA recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of Potential Anti-Hepatitis A Virus 3C Protease Inhibitors Using Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of Potential Anti-Hepatitis A Virus 3C Protease Inhibitors Using Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Evaluation of Potential Anti-Hepatitis A Virus 3C Protease Inhibitors Using Molecular Docking | Semantic Scholar [semanticscholar.org]

- 10. Heteroaromatic ester inhibitors of hepatitis A virus 3C proteinase: Evaluation of mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rcsb.org [rcsb.org]

- 12. journals.asm.org [journals.asm.org]

- 13. schrodinger.com [schrodinger.com]

- 14. schrodinger.com [schrodinger.com]

- 15. GitHub - omarwagih/covid19-docking: Docking of compounds against the SARS-CoV-2 protease structure [github.com]

- 16. Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Molecular docking tutorial using AutoDock 4.2.6 on SARS-CoV-2 main protease for beginner | Vietnam Journal of Science and Technology [vjs.ac.vn]

- 18. researchgate.net [researchgate.net]

- 19. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 20. LigParGen Server [zarbi.chem.yale.edu]

- 21. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]

- 22. amber.tkanai-lab.org [amber.tkanai-lab.org]

- 23. MM(PB/GB)SA – a quick start guide | Oxford Protein Informatics Group [blopig.com]

- 24. biomolmd.org [biomolmd.org]

- 25. Calculating Protein-Ligand Binding Affinities with MMPBSA: Method and Error Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Fused Quinoline Inhibitors of Hepatitis A Virus 3C Proteinase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The hepatitis A virus (HAV) 3C proteinase (3Cpro) is a cysteine protease essential for the viral life cycle, making it a prime target for the development of antiviral therapeutics. Among the various inhibitor scaffolds being explored, fused quinoline (B57606) derivatives have emerged as a promising class of compounds. This technical guide provides a comprehensive overview of the current state of research on fused quinoline inhibitors of HAV 3C proteinase, including their synthesis, biological evaluation, and structure-activity relationships (SAR).

Quantitative Inhibitory Activity

For instance, a study on heteroaromatic esters as inhibitors of the related human rhinovirus (HRV) 3C protease identified compounds with significant activity that were also tested against HAV 3Cpro. This provides a benchmark for the potential efficacy of fused quinoline scaffolds.

| Compound Class | Compound/Reference | Target Protease | IC50 (nM) | Ki (nM) | Notes |

| Heteroaromatic Ester | Compound 7 (from Im et al.) | HAV 3Cpro | 53 | - | Also a potent inhibitor of HRV 3Cpro (IC50 = 80 nM). |

| Fused Quinoline | 4a and 4b (from Rafiei Jorshari et al.) | HAV 3Cpro | - | - | In silico docking studies suggest strong binding affinity with an interaction energy of -134.2 kJ mol−1. Experimental IC50 values are not reported.[1] |

| Non-fused Quinazoline | Z10325150 | HAV genotype IB subgenomic replicon | - | - | Showed 47% inhibition at 100 µg/mL.[2] |

| Non-fused Quinazoline | Z10325150 | HAV genotype IIIA HA11-1299 replication | - | - | Showed 36% inhibition at 100 µg/mL.[2] |

Experimental Protocols

Synthesis of Fused Quinoline Derivatives

A general and efficient method for the synthesis of fused quinoline derivatives involves a one-pot, three-component reaction. While specific protocols for individual inhibitors vary, a representative procedure is outlined below, based on the synthesis of novel quinoline derivatives.[1]

General Procedure:

-

Reactant Mixture: To a solution of an appropriate aminofluorescein derivative (1 mmol) and a substituted benzaldehyde (B42025) (1 mmol) in a suitable solvent (e.g., ethanol), add phenylacetylene (B144264) (1.2 mmol).

-

Catalyst Addition: Introduce a catalytic amount of a copper(I) catalyst (e.g., CuI, 5 mol%).

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). Reaction times can be as short as 12 minutes with high efficiency yields (up to 94%).[1]

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The precipitated solid is collected by filtration, washed with water, and then dried. The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the desired fused quinoline product.

-

Characterization: The structure and purity of the synthesized compounds are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

HAV 3C Proteinase Activity Assay (FRET-based)

A Förster Resonance Energy Transfer (FRET)-based assay is a common and sensitive method for determining the activity of proteases and for screening potential inhibitors. The following is a generalized protocol that can be adapted for HAV 3C proteinase.

Materials:

-

Recombinant HAV 3C proteinase

-

FRET-based peptide substrate containing a cleavage site for HAV 3Cpro, flanked by a donor and an acceptor fluorophore (e.g., Dabcyl and Edans).

-

Assay buffer: e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 5 mM DTT.

-

Test compounds (fused quinoline inhibitors) dissolved in a suitable solvent (e.g., DMSO).

-

96-well microtiter plates (black, for fluorescence measurements).

-

Fluorescence plate reader.

Procedure:

-

Reagent Preparation: Prepare a stock solution of the FRET substrate in the assay buffer. Prepare serial dilutions of the test compounds in the assay buffer. The final concentration of DMSO in the assay should be kept low (typically <1%) to avoid interference with the enzyme activity.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay buffer

-

Test compound solution (or vehicle control)

-

Recombinant HAV 3C proteinase solution

-

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 15-30 minutes) to allow the inhibitors to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the FRET substrate solution to all wells.

-

Fluorescence Measurement: Immediately begin monitoring the change in fluorescence over time using a fluorescence plate reader. The excitation and emission wavelengths will depend on the specific fluorophore pair used in the FRET substrate. For a Dabcyl-Edans pair, excitation is typically around 340 nm and emission is measured at around 490 nm.

-

Data Analysis: The initial reaction velocity is determined from the linear portion of the fluorescence versus time plot. The percentage of inhibition is calculated by comparing the velocity of the reaction in the presence of the inhibitor to the velocity of the control reaction (without inhibitor). IC50 values are determined by plotting the percentage of inhibition against a range of inhibitor concentrations and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

HAV 3C Protease Inhibition and Viral Replication

The HAV 3C protease plays a critical role in the viral replication cycle by cleaving the viral polyprotein into functional proteins. Inhibition of this enzyme disrupts the replication process.

Caption: Inhibition of HAV 3C Protease Disrupts Viral Replication.

Experimental Workflow for Fused Quinoline Inhibitor Evaluation

The process of identifying and characterizing fused quinoline inhibitors of HAV 3C proteinase involves a multi-step workflow, from synthesis to biological evaluation.

Caption: Workflow for Synthesis and Evaluation of Inhibitors.

Structure-Activity Relationship (SAR)

The development of potent fused quinoline inhibitors relies on understanding the relationship between their chemical structure and their biological activity. While a comprehensive SAR for fused quinolines against HAV 3Cpro is still under investigation, molecular docking studies have provided initial insights.

Caption: Logic of Structure-Activity Relationship (SAR) Analysis.

Molecular docking studies of fused quinolines with the HAV 3C proteinase have indicated that interactions with key amino acid residues in the binding site are crucial for inhibitory activity. These interactions include hydrogen bonding, steric, and electrostatic interactions.[1] The specific residues involved can include Val, Leu, Gly, Met, His, Ile, Ala, Thr, Cys, and Pro.[3] The geometry and flexibility of the fused quinoline molecule, as well as the nature and position of substituents on the quinoline ring system, are expected to significantly influence these interactions and, consequently, the inhibitory potency. Further experimental studies with a diverse library of fused quinoline derivatives are necessary to establish a detailed and predictive SAR.

References

Technical Guide: Binding Affinity and Kinetics of Inhibitors Targeting Hepatitis A Virus (HAV) 3C Proteinase

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The Hepatitis A Virus (HAV) 3C proteinase (3Cpro) is a cysteine protease essential for the viral life cycle, making it a prime target for antiviral drug development.[1][2][3] This document provides an in-depth technical overview of the principles and methodologies used to characterize the binding affinity and kinetics of inhibitors against HAV 3Cpro. While specific public data for a compound designated "HAV 3C proteinase-IN-1" is limited[4], this guide outlines the established experimental frameworks and provides representative data for other known inhibitors, serving as a comprehensive resource for researchers in this field.

Introduction: HAV 3C Proteinase as a Therapeutic Target

Hepatitis A virus, a member of the Picornaviridae family, synthesizes its proteins as a single large polyprotein.[2][3] The viral 3C proteinase, a chymotrypsin-like cysteine protease, is responsible for most of the proteolytic processing of this polyprotein into mature structural and non-structural proteins.[1][2][3][5] This cleavage is absolutely critical for viral replication and maturation.[1][2] The essential role of 3Cpro makes it an attractive and validated target for the development of direct-acting antiviral agents against HAV.[3][6] Understanding the binding affinity and kinetic profile of small molecule inhibitors is fundamental to the drug discovery process, enabling the optimization of potency, selectivity, and residence time.

Quantitative Analysis of Inhibitor Binding and Kinetics

The interaction between an inhibitor and HAV 3Cpro can be quantified by several key parameters. Binding affinity describes the strength of the interaction, while binding kinetics describes the rates of association and dissociation.

-

IC_50_ (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce the enzymatic activity by 50%. It is a measure of potency and is dependent on experimental conditions.

-

K_i_ (Inhibition Constant): An intrinsic measure of the affinity of a competitive inhibitor. It is the concentration required to occupy 50% of the enzyme active sites at equilibrium. A lower K_i_ value indicates higher binding affinity.[7]

-

K_d_ (Dissociation Constant): The ratio of the 'off-rate' to the 'on-rate' (k_off_/k_on_) at equilibrium, representing the tendency of the enzyme-inhibitor complex to dissociate.

-

k_on_ (Association Rate Constant): The rate at which the inhibitor binds to the target enzyme.

-

k_off_ (Dissociation Rate Constant / Residence Time): The rate at which the inhibitor dissociates from the enzyme. The inverse of k_off_ (1/k_off_) is the residence time, a critical parameter for predicting in vivo efficacy.

Data Presentation: HAV 3Cpro Inhibitor Binding

| Inhibitor Class / Name | Parameter | Value | Assay Method | Source |

| β-lactone 1a | k_inact_ | 0.70 min⁻¹ | Fluorometric Assay | [6] |

| Z10325150 | Docking Score | -7.488 kcal/mol | Molecular Docking | [3] |

| Z10325150 | % Inhibition | 47% (Genotype IB) | Replicon Assay | [8][9][10] |

| Z10325150 | % Inhibition | 36% (Genotype IIIA) | Replicon Assay | [8][9][10] |

Note: The data for Z10325150 reflects inhibition of viral replication in a cell-based assay rather than direct enzymatic inhibition constants.

Experimental Protocols

Characterizing the binding of inhibitors to HAV 3Cpro requires robust and sensitive biochemical and biophysical assays. The following sections detail the standard protocols for two widely used methodologies.

Fluorescence Resonance Energy Transfer (FRET) Assay

FRET assays are a common method for monitoring protease activity and inhibitor potency in a high-throughput format.[11][12][13] The principle relies on a peptide substrate containing the 3Cpro cleavage sequence, flanked by a fluorophore and a quencher pair.[14] In the intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by 3Cpro, the pair is separated, leading to an increase in fluorescence that is directly proportional to enzyme activity.

Objective: To determine the IC_50_ and K_i_ of an inhibitor against HAV 3Cpro.

Materials:

-

Recombinant, purified HAV 3C proteinase.

-

FRET peptide substrate (e.g., Dabcyl-GLRTQSFS-Edans).[6]

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, 5 mM DTT, pH 7.5.

-

Test Inhibitor (e.g., this compound) dissolved in DMSO.

-

Control inhibitor (if available).

-

384-well black, low-volume microplates.[14]

-

Fluorescence microplate reader.

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test inhibitor in DMSO, followed by a final dilution into the assay buffer. The final DMSO concentration in the well should be kept constant and low (<1%).

-

Enzyme and Inhibitor Pre-incubation: Add a fixed volume of diluted test inhibitor or DMSO (for no-inhibitor control) to the microplate wells.

-

Add diluted HAV 3Cpro solution to all wells except for the substrate-only (no enzyme) control.

-

Seal the plate and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme and reach equilibrium.[7]

-

Reaction Initiation: Initiate the reaction by adding a fixed volume of the FRET substrate to all wells.

-

Fluorescence Measurement: Immediately place the plate into a pre-warmed microplate reader. Measure the fluorescence intensity kinetically over 30-60 minutes at the appropriate excitation and emission wavelengths for the chosen FRET pair.[7]

-

Data Analysis:

-

Calculate the initial reaction velocity (V_o_) for each inhibitor concentration from the linear portion of the fluorescence vs. time plot.

-

Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC_50_ value.

-

Convert the IC_50_ value to the K_i_ value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and its Michaelis-Menten constant (K_m_).

-

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique that provides real-time kinetic data, including association (k_on_) and dissociation (k_off_) rates, in addition to binding affinity (K_d_).[15][16][17] The technique measures changes in the refractive index at the surface of a sensor chip as an analyte (inhibitor) flows over and binds to an immobilized ligand (enzyme).[16]

Objective: To determine the k_on_, k_off_, and K_d_ of an inhibitor for HAV 3Cpro.

Materials:

-

SPR instrument (e.g., Biacore).

-

Sensor Chip (e.g., CM5 chip for amine coupling).

-

Recombinant, purified HAV 3C proteinase.

-

Immobilization Buffer (e.g., 10 mM Sodium Acetate, pH 5.0).

-

Amine coupling kit (EDC, NHS, Ethanolamine-HCl).

-

Running Buffer (e.g., HBS-EP+).

-

Test Inhibitor at various concentrations in running buffer.

Procedure:

-

Enzyme Immobilization:

-

Activate the sensor chip surface using a fresh mixture of EDC and NHS.

-

Inject the HAV 3Cpro solution over the activated surface. The protein will covalently bind to the chip via its primary amines.

-

Deactivate any remaining active esters by injecting ethanolamine-HCl. A reference flow cell should be prepared similarly but without the enzyme to allow for background signal subtraction.

-

-

Binding Analysis (Kinetic Assay):

-

Inject a series of increasing concentrations of the test inhibitor (analyte) over both the enzyme and reference flow cells at a constant flow rate. This is the association phase .

-

Switch the flow back to running buffer only. The bound inhibitor will begin to unbind. This is the dissociation phase .

-

Between each inhibitor concentration cycle, inject a regeneration solution (e.g., a pulse of low pH glycine (B1666218) or high salt) to remove all bound inhibitor and prepare the surface for the next injection.

-

-

Data Analysis:

-

The instrument records the binding response over time, generating a series of sensorgrams.

-

After subtracting the reference channel signal, the sensorgrams are globally fitted to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

-

This fitting process simultaneously calculates the k_on_ and k_off_ values.

-

The equilibrium dissociation constant (K_d_) is then calculated as the ratio k_off_ / k_on_.

-

Mandatory Visualizations

HAV Polyprotein Processing Pathway

Caption: Simplified schematic of HAV polyprotein processing by the 3C proteinase (3Cpro).

Experimental Workflow: FRET-Based Inhibition Assay

Caption: General workflow for determining inhibitor potency using a FRET-based assay.

Experimental Workflow: Surface Plasmon Resonance (SPR)

Caption: Standard workflow for kinetic characterization using Surface Plasmon Resonance.

Conclusion

The systematic evaluation of inhibitor binding affinity and kinetics is a cornerstone of modern drug discovery. For pathogens like Hepatitis A virus, targeting the essential 3C proteinase provides a promising avenue for therapeutic intervention. While data on specific inhibitors may be proprietary or not yet published, the robust and well-established methodologies of FRET and SPR provide the necessary tools for researchers to identify and optimize lead compounds. By quantifying parameters such as K_i_, k_on_, and k_off_, drug development professionals can build a comprehensive understanding of a compound's behavior, facilitating the design of potent antivirals with favorable pharmacokinetic and pharmacodynamic profiles.

References

- 1. Assessing activity of Hepatitis A virus 3C protease using a cyclized luciferase-based biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assessing activity of Hepatitis A virus 3C protease using a cyclized luciferase-based biosensor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Potential Anti-Hepatitis A Virus 3C Protease Inhibitors Using Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Dual Modes of Modification of Hepatitis A Virus 3C Protease by a Serine-derived β-Lactone: Selective Crystallization and Formation of a Functional Catalytic Triad in the Active Site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. [PDF] Evaluation of Potential Anti-Hepatitis A Virus 3C Protease Inhibitors Using Molecular Docking | Semantic Scholar [semanticscholar.org]

- 9. Evaluation of Potential Anti-Hepatitis A Virus 3C Protease Inhibitors Using Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. eurogentec.com [eurogentec.com]

- 14. criver.com [criver.com]

- 15. Surface Plasmon Resonance: A Boon for Viral Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent progress of surface plasmon resonance in the development of coronavirus disease-2019 drug candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. preprints.org [preprints.org]

Target Validation of Hepatitis A Virus (HAV) 3C Proteinase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation studies for the Hepatitis A Virus (HAV) 3C proteinase (3Cpro), a critical enzyme for viral replication and a promising target for antiviral drug development. We will explore its essential functions in the viral life cycle, its interaction with host cell machinery, and the methodologies used to validate it as a therapeutic target.

Introduction: HAV 3C Proteinase as a Premier Antiviral Target

Hepatitis A virus (HAV), a member of the Picornaviridae family, is a significant cause of acute hepatitis worldwide.[1] The viral genome is translated into a single large polyprotein, which must be cleaved by a viral protease to produce mature structural and non-structural proteins essential for viral replication.[1][2] The primary enzyme responsible for this processing is the 3C proteinase, a chymotrypsin-like cysteine protease.[3][4] Its critical, non-redundant role in the viral life cycle, coupled with the absence of a close cellular homolog, makes HAV 3Cpro an attractive target for the development of specific antiviral therapies.[5]

Target Validation: Role in Viral Polyprotein Processing

The fundamental role of HAV 3Cpro is the systematic cleavage of the viral polyprotein.[2] This proteolytic activity is essential for liberating functional viral proteins, including capsid components and the RNA-dependent RNA polymerase.[1] The enzyme exhibits distinct substrate specificity, which has been extensively studied to aid in the design of targeted inhibitors.

Substrate Specificity

HAV 3Cpro preferentially cleaves at specific sites within the polyprotein, primarily recognizing Gln-X junctions, where X is a small amino acid like Gly, Ser, or Ala.[5] Studies using synthetic peptides have elucidated the key determinants for substrate recognition.[6] The P1 position (immediately preceding the cleavage site) requires a Glutamine (Gln) residue, and the S1 subsite of the protease is highly specific for the Gln side chain.[6] The P4 position typically requires a hydrophobic residue, such as Leucine.[6] Efficient cleavage requires a peptide sequence spanning from the P4 to the P2' positions.[6]

| Cleavage Site | P4 | P3 | P2 | P1 | P1' | P2' | P3' | P4' |

| VP1/2A | Leu | Phe | Gln | Gln | Gly | Pro | Ser | Thr |

| 2A/2B | Ala | Thr | Thr | Gln | Gly | Pro | Pro | Ser |

| 2B/2C | Leu | Gln | Ser | Gln | Ala | Gln | Leu | Leu |

| 2C/3A | Ile | Pro | Thr | Gln | Gly | Phe | Asp | Phe |

| 3A/3B | Val | Ser | Ser | Gln | Gly | Pro | Asn | Glu |

| 3B/3C | Ala | Gln | Lys | Gln | Gly | Gly | Arg | Asp |

| 3C/3D | Thr | Arg | Phe | Gln | Gly | Pro | Leu | His |

Table 1: Natural Cleavage Sites in the HAV Polyprotein. The table highlights the amino acid sequences at the P4 to P4' positions for known HAV 3Cpro cleavage sites. The scissile bond is between P1 (Gln) and P1'. Data synthesized from multiple studies on picornaviral proteases.[4][5]

Target Validation: Disruption of Host Cell Innate Immunity

Beyond its role in viral maturation, HAV 3Cpro actively subverts the host's innate immune response by targeting key signaling proteins for cleavage. This immune evasion strategy is a critical aspect of establishing infection and further validates 3Cpro as a therapeutic target. By inhibiting 3Cpro, it may be possible to not only halt viral replication but also restore the host's ability to clear the virus.

The primary targeted pathway is the induction of type I interferons (IFN-β), a cornerstone of the antiviral response.[7] Viral RNA is sensed by cellular pattern recognition receptors (PRRs) like RIG-I and MDA5, which activate downstream signaling through adaptor proteins MAVS and TRIF.[7] These pathways converge on the NF-κB essential modulator (NEMO), leading to the activation of transcription factors IRF3 and NF-κB, which are required for IFN-β production.[7] HAV 3Cpro and its precursors have been shown to cleave multiple components of this pathway.

-

MAVS: Targeted for proteolysis by the 3C precursor, 3ABC, to disrupt RIG-I-like receptor signaling.[7]

-

TRIF: Cleaved by the 3C precursor, 3CD, to inhibit Toll-like receptor 3 (TLR3) signaling.[7]

-

NEMO: The mature 3Cpro itself directly cleaves NEMO at the Q304 residue, abrogating both MAVS and TRIF-dependent pathways and impairing IFN-β induction.[7]

Diagram 1: HAV 3C Protease Mediated Evasion of Innate Immunity. This diagram illustrates how HAV 3Cpro cleaves the host protein NEMO, disrupting downstream signaling and inhibiting the production of antiviral Type I Interferon (IFN-β).

Inhibitors of HAV 3C Proteinase

The validation of HAV 3Cpro as a drug target has led to the screening and development of inhibitors. These compounds serve as crucial tools for further target validation and as potential therapeutic leads. Both peptidic and non-peptidic inhibitors have been identified.

| Compound Class | Inhibitor Example | Potency (IC50 / Kic) | Mechanism of Action |

| Heteroaromatic Esters | Compound 24 (Furan-based) | IC50 = 50 nM | Acylation of the active site cysteine |

| Heteroaromatic Esters | Compounds with Furan Rings | Kic = 120–240 nM | Acyl-enzyme intermediate formation |

| Pyridinyl Thiophene Ester | Compound 1 | IC50 = 0.5 µM | Acylation of the active site cysteine |

| In Silico Screened Compound | Z10325150 | 47% inhibition of replicon | Binds to the active site |

Table 2: Potency of Selected HAV 3C Proteinase Inhibitors. This table summarizes the inhibitory constants for various classes of compounds targeting HAV 3Cpro. Data is compiled from high-throughput screening and targeted design studies.[1][8][9][10]

Experimental Protocols for Target Validation

Validating HAV 3Cpro as a drug target involves a series of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro Cleavage Assay of Host Factors (e.g., NEMO)

This assay directly assesses the ability of purified 3Cpro to cleave a target host protein.

Diagram 2: Workflow for In Vitro Cleavage Assay. This flowchart outlines the key steps to determine if a host protein, such as NEMO, is a substrate for HAV 3C protease using co-transfection and Western Blot analysis.

Methodology:

-

Cell Culture and Transfection:

-

Plate HEK293T cells in 60-mm dishes.

-

Co-transfect cells using a lipid-based transfection reagent (e.g., Lipofectamine 2000) with expression plasmids for HA-tagged HAV 3Cpro and Flag-tagged NEMO.[1][9] An empty vector or a catalytically inactive 3Cpro mutant (e.g., C172A) should be used as a negative control.[7]

-

-

Protein Expression and Lysis:

-

Western Blot Analysis:

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies: anti-Flag (to detect NEMO), anti-HA (to detect 3Cpro), and an antibody for a loading control (e.g., anti-β-actin).[9]

-

Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

A successful cleavage event is indicated by the appearance of a smaller band corresponding to the cleaved Flag-NEMO fragment and a decrease in the intensity of the full-length Flag-NEMO band in the presence of active 3Cpro.[9]

-

IFN-β Promoter Luciferase Reporter Assay

This cell-based assay quantifies the impact of 3Cpro on the activation of the IFN-β promoter, a downstream indicator of innate immune signaling.

Methodology:

-

Cell Culture and Transfection:

-

Seed HEK293T cells in 24-well plates.[9]

-

Co-transfect the cells with three plasmids:

-

-

Induction of IFN-β Promoter:

-

Luciferase Assay:

-

16-24 hours after stimulation, lyse the cells.

-

Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.[1]

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the fold induction of the IFN-β promoter relative to the unstimulated control. A significant decrease in fold induction in the presence of 3Cpro indicates antagonism of the IFN pathway.[9]

-

FRET-Based Protease Activity Assay for Inhibitor Screening

This high-throughput biochemical assay is used to screen for inhibitors of 3Cpro activity. It relies on Fluorescence Resonance Energy Transfer (FRET).

Methodology:

-

Assay Principle:

-

A synthetic peptide substrate is designed based on a known 3Cpro cleavage site (e.g., from the viral polyprotein).

-

The peptide is flanked by a FRET pair: a donor fluorophore (e.g., ECFP) and an acceptor fluorophore (e.g., Citrine/YFP).[11]

-

In the intact peptide, excitation of the donor results in energy transfer to the acceptor, which then emits light.

-

When 3Cpro cleaves the peptide, the donor and acceptor are separated, disrupting FRET and leading to an increase in donor emission and a decrease in acceptor emission.[11]

-

-

Reagents and Setup:

-

Purified, recombinant HAV 3Cpro.

-

FRET peptide substrate.

-

Assay buffer (e.g., 20 mM Bis-Tris, 1 mM DTT, pH ~7.5).

-

Test compounds (potential inhibitors) dissolved in DMSO.

-

384-well microplates suitable for fluorescence measurements.

-

-

Assay Protocol:

-

Dispense test compounds or DMSO (control) into the wells.

-

Add purified HAV 3Cpro to each well and incubate briefly.

-

Initiate the reaction by adding the FRET substrate.

-

Monitor the fluorescence of both the donor and acceptor over time using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of cleavage) from the change in the fluorescence ratio (e.g., Donor/Acceptor or Acceptor/Donor).

-

Determine the percent inhibition for each compound relative to the DMSO control.

-

Plot percent inhibition against compound concentration to calculate the IC50 value.

-

Conclusion

The validation of HAV 3C proteinase as a high-value antiviral target is supported by extensive evidence. Its indispensable role in viral polyprotein processing and its strategic function in dismantling host innate immune defenses confirm its centrality to the viral life cycle. The availability of robust biochemical and cell-based assays provides a clear path for the discovery and development of novel inhibitors. Future efforts targeting HAV 3Cpro hold significant promise for the creation of effective therapeutics against Hepatitis A.

References

- 1. Foot-and-Mouth Disease Virus 3C Protease Cleaves NEMO To Impair Innate Immune Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 3. An interferon-beta promoter reporter assay for high throughput identification of compounds against multiple RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An interferon-beta promoter reporter assay for high throughput identification of compounds against multiple RNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Limited impact of hepatitis A virus 3C protease-mediated cleavage on the functions of NEMO in human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development and Validation of a Novel Dual Luciferase Reporter Gene Assay to Quantify Ebola Virus VP24 Inhibition of IFN Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hepatitis A Virus 3C Protease Cleaves NEMO To Impair Induction of Beta Interferon - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assessment of optimized FRET substrates as universal corona- and picornavirus main protease substrates for screening assays - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06573E [pubs.rsc.org]

The Central Role of Hepatitis A Virus 3C Proteinase in Viral Replication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Hepatitis A Virus (HAV) 3C proteinase (3Cpro), a critical enzyme in the viral replication cycle and a key target for antiviral drug development. We will delve into its structure, multifaceted functions, and interactions with viral and host components, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Introduction to HAV 3C Proteinase

Hepatitis A virus, a member of the Picornaviridae family, possesses a single-stranded positive-sense RNA genome that is translated into a large polyprotein.[1][2] The viral 3C proteinase, a cysteine protease, is the primary enzyme responsible for the proteolytic processing of this polyprotein into mature structural and non-structural proteins essential for viral replication and assembly.[1][3][4] Due to its indispensable role, HAV 3Cpro is a prime target for the development of direct-acting antiviral agents.[5][6]

Structurally, HAV 3Cpro folds into a two-domain β-barrel structure similar to chymotrypsin-like serine proteases, but utilizes a Cys-His catalytic dyad for its proteolytic activity.[2][7] Beyond its canonical role in polyprotein cleavage, 3Cpro exhibits additional functions crucial for the viral life cycle, including interaction with viral RNA and modulation of host cell processes.[2][4]

The Dual Functions of HAV 3C Proteinase in Viral Replication

The HAV 3C proteinase plays a pivotal, dual role in the viral life cycle, acting as both a protease and an RNA-binding protein. These functions are interconnected and essential for the propagation of the virus.

Proteolytic Processing of the Viral Polyprotein

The primary and most well-understood function of HAV 3Cpro is the cleavage of the viral polyprotein at specific sites.[4][8] The genome of HAV is translated into a single large polyprotein that is subsequently cleaved by 3Cpro to yield mature viral proteins, including capsid proteins (VP1, VP2, VP3) and non-structural proteins (e.g., 2A, 2B, 2C, 3A, 3B, 3D).[5][6] This processing is a prerequisite for the assembly of new virions and the formation of the viral replication complex.[4]

The proteinase exhibits specificity for particular amino acid sequences at the cleavage junctions. Studies using synthetic peptides have revealed that Gln at the P1 position and a hydrophobic amino acid like Leu at the P4 position are important determinants for substrate recognition and efficient cleavage.[9][10] The most efficiently cleaved junctions in the HAV polyprotein are the 2A/2B and 2C/3A sites.[10][11]

Interaction with Viral RNA

In addition to its proteolytic activity, HAV 3Cpro can directly bind to the viral RNA.[4] This interaction is thought to be crucial for the initiation of viral RNA synthesis.[2][12] The proteinase contains a conserved RNA recognition motif (KFRDI) and is believed to interact with secondary structures within the 5' and 3' untranslated regions (UTRs) of the viral genome.[7][13] This binding activity may help to recruit the viral RNA-dependent RNA polymerase (3Dpol) to the replication complex and facilitate the switch from translation to replication.[13] Interestingly, the dimerization of 3Cpro significantly enhances its affinity for viral RNA.[4]

Modulation of Host Cell Functions

To create a favorable environment for its replication, HAV 3Cpro targets and cleaves several host cell proteins, thereby disrupting key cellular pathways.

Evasion of the Innate Immune Response

A critical strategy for viral survival is the evasion of the host's innate immune system. HAV 3Cpro plays a direct role in this process by cleaving NF-κB essential modulator (NEMO).[1][14] NEMO is a crucial adaptor protein in the RIG-I/MDA5 and TLR3 signaling pathways, which are responsible for detecting viral RNA and inducing the production of type I interferons.[14] By cleaving NEMO at glutamine 304, 3Cpro abrogates the induction of interferon-β, thus dampening the antiviral response.[14] However, some studies suggest that this cleavage may be inefficient in hepatocytes and its overall contribution to immune evasion in a natural infection context is still under investigation.[15][16]

Regulation of Translation

HAV 3Cpro also modulates protein synthesis within the host cell. It has been shown to cleave the polypyrimidine tract-binding protein (PTB), a cellular factor that interacts with the HAV internal ribosome entry site (IRES) to promote viral translation.[5][17] The cleavage of PTB by 3Cpro leads to a downregulation of IRES-dependent translation.[17] This is thought to be a mechanism to switch from the translation of the viral genome to its replication, ensuring that the viral RNA is available as a template for the synthesis of new genomes.[13][17]

Quantitative Data on HAV 3C Proteinase Activity and Inhibition

The following tables summarize key quantitative data related to the enzymatic activity and inhibition of HAV 3C proteinase.

Table 1: Kinetic Parameters of HAV 3C Proteinase

| Substrate (Peptide) | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Ac-ELRTQSFS-NH₂ (2B/2C junction) | 1.8 | 2.1 | 857 | [18] |

| 2B/2C junction peptide | - | - | 2100 ± 120 | [9] |

| 2C/3A junction peptide | - | - | Most efficiently cleaved after 2B/2C | [10] |

Table 2: Inhibition of HAV 3C Proteinase and Viral Replication

| Inhibitor | Type | Inhibition Constant/Potency | Effect on Viral Replication | Reference |

| Ac-LAAQ'-FMK | Irreversible (Peptidyl-FMK) | 3.3 x 10² M⁻¹s⁻¹ (second-order rate constant) | 25-fold reduction in progeny virus at 5 µM | [3] |

| Z10325150 | Small molecule | Docking Score: -7.488 kcal/mol | 47% inhibition of genotype IB replicon; 36% inhibition of genotype IIIA replication | [5][19] |

| N-Cbz-l-serine β-lactone | Irreversible | kinact = 0.70 min⁻¹, Ki = 1.84 x 10⁻⁴ M | - | [18] |

| Leupeptin | Reversible | - | - | [4] |

Experimental Protocols

This section outlines the methodologies for key experiments used to study HAV 3C proteinase.

In Vitro Protease Activity Assay (Fluorescence Quench Assay)

This assay measures the cleavage of a synthetic peptide substrate containing a fluorophore and a quencher. Cleavage by 3Cpro separates the fluorophore from the quencher, resulting in an increase in fluorescence.

Materials:

-

Recombinant purified HAV 3C proteinase

-

Fluorogenic peptide substrate (e.g., Dabcyl-GLRTQSFS-Edans)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 5 mM DTT)

-

96-well black microplate

-

Fluorometer

Procedure:

-

Prepare serial dilutions of the peptide substrate in the assay buffer.

-

Add a fixed concentration of recombinant HAV 3Cpro to each well of the microplate.

-

Initiate the reaction by adding the substrate dilutions to the wells.

-

Immediately place the plate in a fluorometer pre-set to the appropriate excitation and emission wavelengths for the fluorophore-quencher pair.

-

Monitor the increase in fluorescence over time.

-

Calculate the initial reaction velocities from the linear phase of the fluorescence curves.

-

Determine the kinetic parameters (Km and kcat) by fitting the initial velocity data to the Michaelis-Menten equation.

Cell-Based Luciferase Reporter Assay for 3Cpro Activity

This assay quantifies 3Cpro activity within living cells using a biosensor. A common approach involves a cyclized luciferase that is activated upon cleavage by the protease.[1]

Materials:

-

HEK-293T or Huh-7 cells

-

Expression plasmid for HAV 3Cpro

-

Luciferase reporter plasmid containing a 3Cpro cleavage site (e.g., 233DH biosensor with NEMO sequence)[1]

-

Transfection reagent

-

Luciferase assay system

-

Luminometer

Procedure:

-

Seed cells in a 24-well plate and grow to 70-80% confluency.

-

Co-transfect the cells with the HAV 3Cpro expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent. A control transfection with an empty vector or a catalytically inactive 3Cpro mutant (e.g., C172A) should be included.[1][14]

-

Incubate the cells for 24-48 hours post-transfection.

-

Lyse the cells and measure the firefly luciferase activity using a luminometer according to the manufacturer's instructions.

-

Normalize the firefly luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency.

-

Compare the luciferase activity in cells expressing active 3Cpro to the controls. A significant increase in luciferase activity indicates 3Cpro-mediated cleavage of the biosensor.

HAV Subgenomic Replicon Assay

This assay is used to assess the effect of potential inhibitors on viral RNA replication.[5][19]

Materials:

-

Huh-7 or HuhT7 cells

-

HAV subgenomic replicon plasmid (containing a reporter gene like luciferase)

-

In vitro transcription kit

-

Electroporator

-

Compound library for screening

-

RNA extraction kit

-

Real-time RT-PCR system and reagents

Procedure:

-

Linearize the HAV subgenomic replicon plasmid and use it as a template for in vitro transcription to generate replicon RNA.

-

Electroporate the replicon RNA into the host cells.

-

Plate the electroporated cells in multi-well plates.

-

Treat the cells with various concentrations of the test compounds.

-

After a desired incubation period (e.g., 96 hours), assess viral replication by either:

-

Luciferase Assay: Lyse the cells and measure luciferase activity. A decrease in luciferase signal corresponds to inhibition of replication.

-

Real-time RT-PCR: Extract total cellular RNA and quantify the levels of HAV RNA using specific primers and probes.[5] A reduction in viral RNA levels indicates inhibitory activity.

-

-

Determine the half-maximal inhibitory concentration (IC50) for active compounds.

-

Assess cell viability in parallel (e.g., using an MTS assay) to rule out cytotoxicity of the compounds.

Conclusion

The HAV 3C proteinase is a multifunctional enzyme that is absolutely essential for the replication of the hepatitis A virus. Its roles extend from the foundational processing of the viral polyprotein to the intricate modulation of host cell pathways to favor viral propagation. The detailed understanding of its structure, enzymatic activity, and interactions with both viral and cellular components has established it as a highly attractive target for the development of novel antiviral therapies. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the biology of this crucial viral enzyme and to design and evaluate potent and specific inhibitors.

References

- 1. Assessing activity of Hepatitis A virus 3C protease using a cyclized luciferase-based biosensor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. In vitro and ex vivo inhibition of hepatitis A virus 3C proteinase by a peptidyl monofluoromethyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hepatitis A virus proteinase 3C binding to viral RNA: correlation with substrate binding and enzyme dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Evaluation of Potential Anti-Hepatitis A Virus 3C Protease Inhibitors Using Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The refined crystal structure of the 3C gene product from hepatitis A virus: specific proteinase activity and RNA recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Proteinase 3C of hepatitis A virus (HAV) cleaves the HAV polyprotein P2-P3 at all sites including VP1/2A and 2A/2B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Hepatitis A virus 3C proteinase substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Picornavirus 3C Proteins Intervene in Host Cell Processes through Proteolysis and Interactions with RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. Hepatitis A Virus 3C Protease Cleaves NEMO To Impair Induction of Beta Interferon - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. journals.asm.org [journals.asm.org]

- 17. Hepatitis A virus (HAV) proteinase 3C inhibits HAV IRES-dependent translation and cleaves the polypyrimidine tract-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Dual Modes of Modification of Hepatitis A Virus 3C Protease by a Serine-derived β-Lactone: Selective Crystallization and Formation of a Functional Catalytic Triad in the Active Site - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Evaluation of Potential Anti-Hepatitis A Virus 3C Protease Inhibitors Using Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Initial Characterization of Novel Hepatitis A Virus 3C Proteinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential methodologies and data interpretation for the initial characterization of novel inhibitors targeting the Hepatitis A Virus (HAV) 3C proteinase (3Cpro). HAV 3Cpro is a cysteine protease crucial for the viral life cycle, making it a prime target for antiviral drug development.[1][2] This document outlines key experimental protocols, presents quantitative data for known inhibitors, and visualizes critical workflows and biological pathways to facilitate research and development in this domain.

Quantitative Data on Novel HAV 3C Proteinase Inhibitors

The effective characterization of novel inhibitors relies on robust quantitative data to determine their potency and efficacy. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are critical parameters in this assessment. Below is a summary of reported values for various classes of HAV 3Cpro inhibitors.

| Inhibitor Class | Compound | Assay Type | IC50 | Ki | Reference |

| Heteroaromatic Esters | Compound 24 | FRET-based | 50 nM | - | |

| Compound with furan (B31954) ring 1 | FRET-based | - | 120 nM | [3] | |

| Compound with furan ring 2 | FRET-based | - | 240 nM | [3] | |

| Azaglutamine Derivatives | Haloacetyl analogue 2 | Enzyme kinetics | - | k(obs)/[I] = 680 M⁻¹s⁻¹ | |

| Haloacetyl analogue 3 | Enzyme kinetics | - | k(obs)/[I] = 870 M⁻¹s⁻¹ | ||

| Sulfonamide 8 | Enzyme kinetics | ~75 µM | - | ||

| Sulfenamide 27 | Enzyme kinetics | ~100 µM | - | ||

| Keto-glutamine Analogues | Phthalhydrazide moiety | Competitive Inhibition | - | 9 µM | [3] |

| In Silico Screened Compound | Z10325150 | Cell-based Replicon | 47% inhibition (IB) / 36% inhibition (IIIA) at 100 µg/mL | - | [1][4][5][6] |

| Broad-Spectrum Antiviral | Rupintrivir | Cell-based | - | - | [7][8][9][10] |

Note: The inhibitory activity of Z10325150 is presented as a percentage of inhibition at a specific concentration, as IC50 values were not explicitly provided in the cited literature. Rupintrivir is a known inhibitor of other picornaviral 3C proteases and has been tested against HAV, though specific IC50/Ki values for HAV 3Cpro were not detailed in the provided search results.[7][8][9][11][10]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the accurate characterization of enzyme inhibitors. This section provides step-by-step methodologies for key assays.

FRET-Based Enzymatic Assay for HAV 3C Proteinase Activity

This assay is designed to quantify the enzymatic activity of HAV 3Cpro through Förster Resonance Energy Transfer (FRET). A synthetic peptide substrate containing a cleavage site for the protease is flanked by a donor and an acceptor fluorophore. Cleavage of the substrate separates the fluorophores, leading to a measurable change in the FRET signal.

Materials:

-

Recombinant purified HAV 3C proteinase

-

FRET peptide substrate (e.g., linked donor/acceptor fluorophores with a specific cleavage sequence)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 5 mM DTT)

-

Test compounds (novel inhibitors)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add a fixed concentration of recombinant HAV 3C proteinase to each well.

-

Add the diluted test compounds to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the FRET peptide substrate to each well.

-

Immediately place the plate in a fluorescence plate reader and monitor the change in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.

-

Calculate the initial reaction velocities from the linear phase of the fluorescence curve.

-

Determine the percent inhibition for each compound concentration relative to a control with no inhibitor.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell-Based HAV Replicon Assay

This assay assesses the ability of a compound to inhibit HAV replication within a cellular context using a subgenomic replicon. The replicon contains the non-structural proteins of HAV necessary for replication, along with a reporter gene (e.g., luciferase), but lacks the structural proteins, rendering it non-infectious.

Materials:

-

Hepatoma cell line (e.g., Huh7)

-

HAV subgenomic replicon plasmid containing a reporter gene

-

Cell culture medium and supplements

-

Transfection reagent

-

Test compounds

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed hepatoma cells in 96-well plates and allow them to adhere overnight.

-

Transfect the cells with the HAV subgenomic replicon plasmid using a suitable transfection reagent.

-

After transfection, replace the medium with fresh medium containing serial dilutions of the test compounds.

-

Incubate the cells for a period that allows for robust replicon replication and reporter gene expression (e.g., 48-72 hours).

-

Lyse the cells and measure the reporter gene activity (e.g., luciferase activity) using a luminometer.

-

Calculate the percent inhibition of viral replication for each compound concentration compared to an untreated control.

-

Determine the EC50 (half-maximal effective concentration) value by plotting the percent inhibition against the logarithm of the compound concentration.

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of novel compounds to ensure that the observed antiviral effect is not due to cell death. The MTT or MTS assay is a common method for this purpose.

Materials:

-

Hepatoma cell line (e.g., Huh7)

-

Cell culture medium and supplements

-

Test compounds

-

MTT or MTS reagent

-

Solubilization solution (for MTT)

-

96-well clear microplates

-

Microplate reader

Procedure:

-

Seed hepatoma cells in a 96-well plate and allow them to attach overnight.

-

Replace the medium with fresh medium containing serial dilutions of the test compounds.

-

Incubate the cells for the same duration as the antiviral assay (e.g., 48-72 hours).

-

Add the MTT or MTS reagent to each well and incubate for a few hours, allowing viable cells to metabolize the tetrazolium salt into a colored formazan (B1609692) product.

-

If using MTT, add the solubilization solution to dissolve the formazan crystals.

-